molecular formula C20H21N3O2S2 B5543796 N-{3-[(1,3-benzothiazol-2-ylthio)methyl]-4-methoxybenzylidene}-4-morpholinamine

N-{3-[(1,3-benzothiazol-2-ylthio)methyl]-4-methoxybenzylidene}-4-morpholinamine

Cat. No. B5543796
M. Wt: 399.5 g/mol
InChI Key: PNJDQOGHNQWNLH-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related benzothiazole derivatives often involves eco-friendly protocols, highlighting a trend towards green chemistry. For example, a novel protocol for synthesizing 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives uses a one-pot C–C and C–N bond forming strategy from 2-aminobenzothiazole, aromatic aldehydes, and 4-hydroxy-1-methylquinolin-2(1H)-one in water, showcasing the potential for environmentally friendly synthesis routes for similar compounds (Yadav, Vagh, & Jeong, 2020).

Molecular Structure Analysis

The structural analysis of these compounds is crucial for understanding their chemical behavior and potential applications. For instance, the crystal structure of N‐(4‐Methoxybenzoyl)‐N′‐[2‐(morpholinium-1-yl)ethyl]thiourea thiocyanate provides insights into the molecular arrangement and interactions, such as hydrogen bonding patterns, which are fundamental for predicting reactivity and stability (Yusof & Yamin, 2005).

Chemical Reactions and Properties

The reactivity of benzothiazole derivatives with various amines, including morpholine, underlines the versatile nature of these compounds in forming amides and other products, which is a cornerstone for further chemical modifications and applications (Buggle, McManus, & O'sullivan, 1978).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, play a crucial role in the application of these compounds. For instance, the crystal packing and intermolecular interactions of similar compounds have been studied to understand their supramolecular assembly and potential for forming stable crystalline materials (Banu et al., 2013).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for undergoing specific chemical transformations, is essential for harnessing these compounds in synthesis and other chemical processes. For example, the synthesis and reactivity of 4-(N-Substituted Benzothiazolyl) Amino-7-Methoxy-6-(3-Morpholinopropoxy) Quinazoline Derivatives illustrate the diverse chemical behavior and potential for producing a range of biologically active compounds (Dave, Gopkumar, Arvind, & Sridevi, 2012).

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

Compounds derived from 1,3,4-thiadiazole, which shares structural motifs with the chemical , have demonstrated significant biological activities. For instance, specific derivatives have shown high DNA protective ability against oxidative damage and strong antimicrobial activity against Staphylococcus epidermidis. Moreover, certain compounds exhibited cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy research (Gür et al., 2020).

Photosensitizer in Photodynamic Therapy

New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base have been synthesized and characterized for their photophysical and photochemical properties. These compounds, particularly with high singlet oxygen quantum yield, are promising for photodynamic therapy applications in treating cancer, demonstrating the utility of such chemical structures in developing therapeutic agents (Pişkin, Canpolat, & Öztürk, 2020).

Monoamine Oxidase Inhibitors

N'-substituted benzylidene-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazides, a chemical class related to the query compound, have been evaluated for their inhibitory effects on human monoamine oxidase (MAO) A and B. Compounds with specific substitutions showed submicromolar inhibition, indicating potential for development into therapeutic agents targeting neurological disorders (Amer et al., 2020).

Antimicrobial Agents

Compounds incorporating the 1,2,4-triazole and morpholine moieties have been synthesized and evaluated for their antimicrobial activities. Some derivatives demonstrated good to moderate activity against various microorganisms, suggesting their potential application in the development of new antimicrobial agents (Sahin et al., 2012).

Future Directions

Benzothiazole derivatives have shown promising biological activities, making them potential candidates for drug development . Future research could focus on the synthesis of new benzothiazole derivatives, investigation of their biological activities, and optimization of their properties for potential therapeutic applications.

properties

IUPAC Name

(E)-1-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-methoxyphenyl]-N-morpholin-4-ylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S2/c1-24-18-7-6-15(13-21-23-8-10-25-11-9-23)12-16(18)14-26-20-22-17-4-2-3-5-19(17)27-20/h2-7,12-13H,8-11,14H2,1H3/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJDQOGHNQWNLH-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2CCOCC2)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2CCOCC2)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}methylidene]morpholin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.